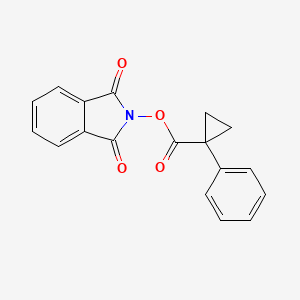
3-(Pentafluoroethyl)-(E)-cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pentafluoroethyl)-(E)-cinnamic acid: is a chemical compound with the following structural formula:
C10H5F5O2
It features a pentafluoroethyl group (CF2CF3) attached to the cinnamic acid backbone. Cinnamic acids are a class of organic compounds known for their aromatic properties and diverse applications.
Métodos De Preparación
Synthetic Routes: The synthesis of 3-(Pentafluoroethyl)-(E)-cinnamic acid involves several steps. One approach is the reaction of pentafluoroethyl bromide with cinnamic acid under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the desired product.
Reaction Conditions:Reagents: Pentafluoroethyl bromide, cinnamic acid, base (e.g., potassium hydroxide)
Solvent: Organic solvent (e.g., acetone, DMF)
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Procedure: The bromide reacts with the carboxylic acid group of cinnamic acid, leading to the formation of this compound.
Industrial Production: Industrial-scale production methods may involve variations of the synthetic route, optimization of reaction conditions, and purification steps.
Análisis De Reacciones Químicas
3-(Pentafluoroethyl)-(E)-cinnamic acid can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially yielding carboxylic acid derivatives or other functional groups.
Reduction: Reduction of the double bond in the cinnamic acid portion may lead to saturated derivatives.
Substitution: The pentafluoroethyl group can be substituted by other functional groups.
Common Reagents: Reagents such as reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines) may be employed.
Major Products: The specific products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
3-(Pentafluoroethyl)-(E)-cinnamic acid finds applications in:
Chemistry: As a building block for designing novel fluorinated compounds.
Biology: In studies involving fluorinated molecules and their effects on biological systems.
Industry: As a precursor for specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways due to its fluorinated moiety.
Comparación Con Compuestos Similares
While 3-(Pentafluoroethyl)-(E)-cinnamic acid is unique due to its pentafluoroethyl group, similar compounds include:
Perfluoropentanoic acid: A related perfluorinated carboxylic acid with industrial applications.
3-(Pentafluoroethyl)benzoic acid: Another fluorinated derivative with distinct properties.
Propiedades
Fórmula molecular |
C11H7F5O2 |
|---|---|
Peso molecular |
266.16 g/mol |
Nombre IUPAC |
(E)-3-[3-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F5O2/c12-10(13,11(14,15)16)8-3-1-2-7(6-8)4-5-9(17)18/h1-6H,(H,17,18)/b5-4+ |
Clave InChI |
NZLJJMHQCXZFJE-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)


![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)

![2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13576692.png)



